2-(1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide
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Overview
Description
- It has been investigated for its potential as a non-competitive α-glucosidase inhibitor, which is relevant in the context of type 2 diabetes treatment .
- Diabetes mellitus, characterized by chronic hyperglycemia, affects millions of people worldwide. Inhibition of α-glucosidase activity is a key therapeutic approach for managing blood glucose levels.
2-(1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide: , belongs to a class of heterocyclic compounds.
Preparation Methods
- The synthetic routes for this compound involve the introduction of an indole moiety and a pyrazole ring.
- Unfortunately, specific synthetic methods for 2-(1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide are not readily available in the literature. medicinal chemists often explore diverse strategies to synthesize novel compounds.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific synthetic pathway.
- Major products formed during these reactions would be intermediates or derivatives of the compound.
Scientific Research Applications
Biological Applications: Investigating its impact on α-glucosidase inhibition and its safety profile.
Medicinal Chemistry: Developing novel drugs for type 2 diabetes treatment.
Mechanism of Action
α-Glucosidase Inhibition: The compound directly binds to α-glucosidase, leading to reduced glucose release from oligosaccharides and disaccharides.
Molecular Targets: α-Glucosidase enzymes involved in carbohydrate digestion.
Pathways: Regulation of blood glucose levels.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other α-glucosidase inhibitors.
Similar Compounds: Explore related compounds, such as acarbose, voglibose, and miglitol.
Properties
Molecular Formula |
C17H20N4O |
---|---|
Molecular Weight |
296.37 g/mol |
IUPAC Name |
2-indol-1-yl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C17H20N4O/c1-12-15(13(2)20(3)19-12)10-18-17(22)11-21-9-8-14-6-4-5-7-16(14)21/h4-9H,10-11H2,1-3H3,(H,18,22) |
InChI Key |
USQTTXIEBYTDIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)CN2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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